molecular formula C17H22 B072711 p-(1-Adamantyl)toluene CAS No. 1459-55-8

p-(1-Adamantyl)toluene

Cat. No.: B072711
CAS No.: 1459-55-8
M. Wt: 226.36 g/mol
InChI Key: RFQXTZGKFOTWFL-UHFFFAOYSA-N
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Description

p-(1-Adamantyl)toluene: is an organic compound with the molecular formula C17H22 . It is characterized by the presence of an adamantyl group attached to the para position of a toluene molecule. The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound. This compound is known for its sorption and sorbent properties, making it useful in various chromatographic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-(1-Adamantyl)toluene often involves the use of sulfonated cation-exchange resins as catalysts. These resins provide high selectivity and yield, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alkanes

    Substitution: Nitro derivatives, Sulfonic acids

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)adamantane
  • 1-(4-Methylphenyl)adamantane

Comparison: p-(1-Adamantyl)toluene is unique due to its specific substitution pattern, where the adamantyl group is attached to the para position of the toluene ring. This structural arrangement imparts distinct physical and chemical properties compared to other adamantyl-substituted compounds. For example, 1-(4-Methylphenyl)adamantane has a similar structure but differs in the position of the adamantyl group, leading to variations in its reactivity and applications .

Properties

IUPAC Name

1-(4-methylphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQXTZGKFOTWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306407
Record name p-(1-Adamantyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-55-8
Record name 1459-55-8
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Record name p-(1-Adamantyl)toluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1459-55-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on a novel electrochemical defluorination method. Could you elaborate on the specific reaction conditions used to synthesize p-(1-Adamantyl)toluene and its significance in the context of this research?

A1: The synthesis of this compound was achieved through an electrochemical defluorination reaction using 1-fluoroadamantane as the starting material. [] The reaction was carried out in a divided cell with a weakly coordinating electrolyte composed of 0.1 M tetrabutylammonium tetrakis(pentafluorophenyl)borate (Bu4NB(C6F5)4) in dichloromethane (CH2Cl2). 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane was used as the nucleophile, resulting in a 52% yield of this compound. This specific example highlights the potential of this novel electrochemical method to activate and functionalize C-F bonds in aliphatic systems, which has been a significant challenge in the field. The oxidative nature of this method, as evidenced by the need for a divided cell, offers a new approach compared to existing electro-reductive defluorination strategies.

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